TDO2 Inhibitory Activity: N-Ethylpiperidinyl Derivative Versus N-Methyl Analog in the Same Patent Series
In a patented series of 3-(indol-3-yl)-pyridine TDO2 inhibitors from Iteos Therapeutics, the N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine derivative (Example 18) exhibited moderate TDO2 inhibition with an IC₅₀ of 4.80E+3 nM (4.80 µM) [1]. The direct N-methyl analog in the same patent series — 5-(6-fluoro-1H-indol-3-yl)-N-methylpyridin-2-amine (Example 34) — was considerably more potent, with an IC₅₀ of 290 nM [2]. This 16.6-fold potency difference, measured under identical human TDO2 enzymatic assay conditions, reflects the critical role of the N-ethylpiperidinyl substituent in tuning target engagement relative to simpler N-alkyl alternatives.
| Evidence Dimension | TDO2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.80E+3 nM (4.80 µM) for N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine |
| Comparator Or Baseline | IC₅₀ = 290 nM for 5-(6-fluoro-1H-indol-3-yl)-N-methylpyridin-2-amine (US9758505, Example 34) |
| Quantified Difference | N-methyl analog is 16.6-fold more potent than the N-ethylpiperidinyl derivative on TDO2 |
| Conditions | Human TDO2 enzymatic assay; procedure as described in Dolusic et al. (Iteos Therapeutics US9758505) |
Why This Matters
This within-patent comparison demonstrates that exchanging the N-ethylpiperidin-4-yl substituent for a simple N-methyl group yields a 16.6-fold enhancement in TDO2 potency, providing procurement teams with a quantitative basis to select either a more potent (N-methyl) or more tunable (N-ethylpiperidinyl) starting scaffold depending on program objectives.
- [1] BindingDB Entry BDBM339949: N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine (US9758505, Example 18). IC₅₀ = 4.80E+3 nM for human TDO2. View Source
- [2] BindingDB Entry BDBM339961: 5-(6-fluoro-1H-indol-3-yl)-N-methylpyridin-2-amine (US9758505, Example 34). IC₅₀ = 290 nM for human TDO2. View Source
